molecular formula C15H8Cl2N2O3 B2401061 2,5-dichloro-N-(1,3-dioxoisoindol-5-yl)benzamide CAS No. 683235-49-6

2,5-dichloro-N-(1,3-dioxoisoindol-5-yl)benzamide

Cat. No.: B2401061
CAS No.: 683235-49-6
M. Wt: 335.14
InChI Key: JIVSLCKOJZYOTP-UHFFFAOYSA-N
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Description

2,5-Dichloro-N-(1,3-dioxoisoindol-5-yl)benzamide is a chemical compound with the molecular formula C15H8Cl2N2O3. It is known for its intriguing properties and versatility, making it a valuable material in scientific research. This compound is characterized by the presence of two chlorine atoms and a benzamide group, which contribute to its unique chemical behavior .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(1,3-dioxoisoindol-5-yl)benzamide typically involves the reaction of 2,5-dichlorobenzoyl chloride with an appropriate amine derivative. One common method includes the use of N,N’-dimethylformamide as a solvent and a reaction temperature of around 60°C . The reaction proceeds through the formation of an intermediate, which is then converted to the final product through further chemical transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-N-(1,3-dioxoisoindol-5-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation, with temperatures ranging from room temperature to elevated temperatures and the use of various solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation reactions can produce compounds with higher oxidation states .

Scientific Research Applications

2,5-Dichloro-N-(1,3-dioxoisoindol-5-yl)benzamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(1,3-dioxoisoindol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dichloro-N-(1,3-dioxoisoindol-5-yl)benzamide is unique due to its specific substitution pattern and the presence of the isoindole moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

2,5-dichloro-N-(1,3-dioxoisoindol-5-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Cl2N2O3/c16-7-1-4-12(17)11(5-7)15(22)18-8-2-3-9-10(6-8)14(21)19-13(9)20/h1-6H,(H,18,22)(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIVSLCKOJZYOTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1NC(=O)C3=C(C=CC(=C3)Cl)Cl)C(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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